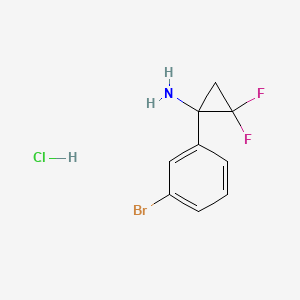
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a bromophenyl group, two fluorine atoms attached to a cyclopropane ring, and an amine group
准备方法
The synthesis of 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and difluorocyclopropane derivatives.
Synthetic Routes:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactions and automated systems to enhance efficiency and scalability.
化学反应分析
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions carried out under controlled temperatures and solvent conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used, resulting in a variety of derivatives with different functional groups.
科学研究应用
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the interactions of cyclopropane-containing molecules with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It may find applications in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3-Bromophenyl)pyrrolidine hydrochloride and other bromophenyl derivatives.
Uniqueness: The presence of the difluorocyclopropane ring and the specific arrangement of functional groups make this compound distinct, potentially offering unique properties and applications not found in similar compounds.
属性
分子式 |
C9H9BrClF2N |
|---|---|
分子量 |
284.53 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-3-1-2-6(4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
InChI 键 |
YJCBPKXKIPEGRP-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(F)F)(C2=CC(=CC=C2)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
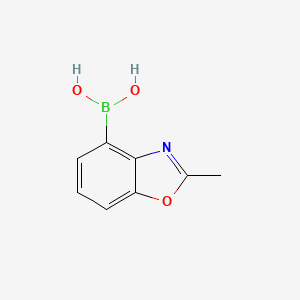
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
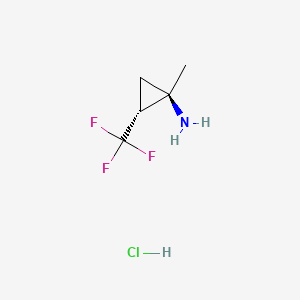
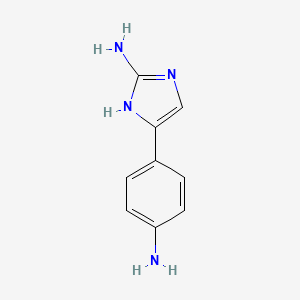
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
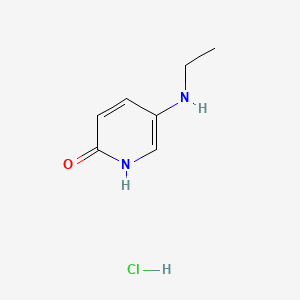
![6-Ethynylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B15299963.png)
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
